(2-(tert-Butoxy)pyridin-3-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

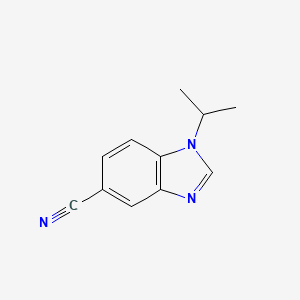

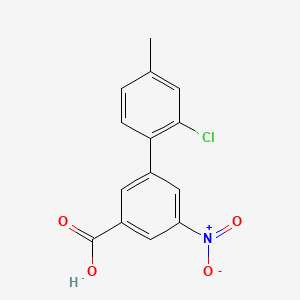

“(2-(tert-Butoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1245898-82-1. Its linear formula is C9H14BNO3 . The compound has a molecular weight of 195.03 and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (2-(tert-butoxy)pyridin-3-yl)boronic acid . The InChI code for this compound is 1S/C9H14BNO3/c1-9(2,3)14-8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3 .Chemical Reactions Analysis

As mentioned earlier, boronic acids like this compound are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Catalysis and Reaction Pathways

(2-(tert-Butoxy)pyridin-3-yl)boronic acid and its derivatives are pivotal in understanding new reaction pathways in organometallic chemistry. The studies conducted by Anaby et al. (2014) elucidated the reactions of boranes with dearomatized ruthenium pincer complexes, revealing remarkable dehydrogenative addition of the borane B–H bond across the metal center and the ligand, leading to new complexes with boryl moieties. Such insights are crucial for advancements in chemical catalysis, particularly in the development of catalytic aryl-boron coupling reactions (Anaby et al., 2014).

Pharmaceutical and Drug Synthesis

The role of boronic acid and esters in the pharmaceutical industry, particularly in Active Pharmaceutical Ingredient (API)-based synthesis, cannot be overstated. Sanghavi et al. (2022) highlighted the efficiency of palladium-catalyzed Suzuki–Miyaura borylation reactions in the preparation of active agents. The research underscored the potential of (2-(tert-Butoxy)pyridin-3-yl)boronic acid derivatives in forming complex structures with anti-cancer and anti-TB properties, reflecting the compound's significance in medicinal chemistry (Sanghavi et al., 2022).

Advanced Material Synthesis

The reactivity and catalytic potential of tert-butoxy derivatives, as studied by Less et al. (2014), present a broad spectrum of applications in material science. The work on tert-butoxy aluminium hydride reagents showed significant potential in the dehydrocoupling reaction of amine-boranes into ring compounds, an essential process for the synthesis of advanced materials and catalysts (Less et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-9(2,3)14-8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPJPQRHQRFFOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(tert-Butoxy)pyridin-3-yl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)

![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)